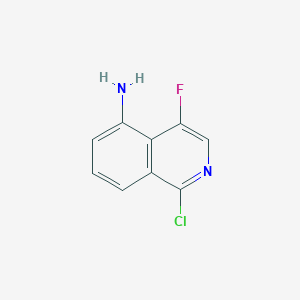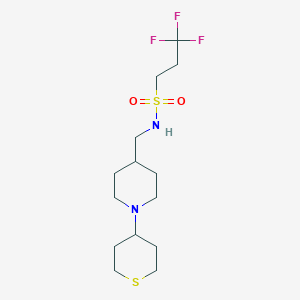
3,3,3-trifluoro-N-((1-(tétrahydro-2H-thiopyran-4-yl)pipéridin-4-yl)méthyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H25F3N2O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-trifluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radicaux nitroxyles et chimie redox
Les tétrahydro-4H-thiopyran-4-ones (THPTO) comme notre composé sont des réactifs précieux pour la préparation de radicaux nitroxyles libres stables. Ces radicaux ont des applications en chimie redox, où ils participent à des réactions de transfert d'électrons. Les chercheurs les utilisent pour étudier les processus d'oxydoréduction, la catalyse et les transformations radicalaires. Les substituants trifluoro améliorent la stabilité de ces radicaux, les rendant utiles dans diverses méthodologies synthétiques .
Semiconducteurs photosensibles
Les THPTO trouvent des applications dans les semiconducteurs photosensibles. Ces matériaux absorbent la lumière et génèrent des porteurs de charge (électrons et trous). En incorporant des THPTO dans des dispositifs semiconducteurs, les chercheurs peuvent adapter leurs propriétés optiques et électroniques. Ces composés contribuent au développement de photodétecteurs, de cellules solaires et de diodes électroluminescentes (LED) .
Matériaux électrochromes
Les matériaux électrochromes changent de couleur en réponse à une tension appliquée. La structure de notre composé suggère qu'il pourrait être un candidat prometteur pour les dispositifs électrochromes. Les chercheurs étudient son comportement en tant que matériau commutable pour les fenêtres intelligentes, les affichages et le verre de confidentialité. Lorsque la tension est appliquée, le composé subit des changements de couleur réversibles, ce qui le rend adapté aux applications énergétiques .
Hormones juvéniles synthétiques et phéromones
Les THPTO ont été explorés comme éléments constitutifs des hormones juvéniles synthétiques et des phéromones. Ces composés jouent un rôle crucial dans la communication des insectes, la régulation de la croissance et le développement. En modifiant l'échafaudage du THPTO, les chercheurs peuvent créer des analogues qui imitent les hormones ou les phéromones naturelles. Ces analogues trouvent des applications dans la lutte antiparasitaire et l'agriculture .
Agents antitumoraux et antibactériens
Certains dérivés des THPTO présentent des activités antitumorales et antibactériennes. Les chercheurs ont caractérisé des composés présentant un potentiel en thérapie anticancéreuse et en contrôle des infections. Ces découvertes ouvrent des voies pour le développement de médicaments, où les motifs structuraux de notre composé pourraient inspirer de nouveaux agents .
Inhibiteurs de la phosphodiestérase et de la β-sécrétase (BACE1)
Les THPTO se sont avérés prometteurs en tant qu'inhibiteurs d'enzymes impliquées dans les processus cellulaires. Plus précisément, ils inhibent la phosphodiestérase (PDE) et la β-sécrétase (BACE1). Les inhibiteurs de la PDE ont des applications dans le traitement de conditions telles que la dysfonction érectile et l'hypertension pulmonaire. Les inhibiteurs de la BACE1 sont étudiés pour la thérapie de la maladie d'Alzheimer. La structure unique de notre composé contribue à ses propriétés inhibitrices .
En résumé, le « 3,3,3-trifluoro-N-((1-(tétrahydro-2H-thiopyran-4-yl)pipéridin-4-yl)méthyl)propane-1-sulfonamide » est un composé polyvalent avec des applications allant de la chimie redox aux semiconducteurs, en passant par les matériaux électrochromes, la communication des insectes et les agents thérapeutiques potentiels. Sa nature multiforme en fait un sujet d'exploration scientifique passionnant ! 🌟 .
Mécanisme D'action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic drugs for treating migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective and selective KOR antagonist . It interacts with the KOR, blocking the receptor’s activity and preventing the normal action of endogenous or exogenous opioids .
Biochemical Pathways
The compound’s action on the KOR influences various biochemical pathways. By blocking the KOR, it can prevent the typical effects of opioids, such as analgesia, sedation, and respiratory depression
Pharmacokinetics
The compound has good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties contribute to its bioavailability, ensuring that the compound reaches its target in the body and exerts its intended effect .
Result of Action
The compound’s action results in potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This indicates that the compound can effectively block the action of KOR agonists, thereby altering the physiological responses typically induced by these substances .
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25F3N2O2S2/c15-14(16,17)5-10-23(20,21)18-11-12-1-6-19(7-2-12)13-3-8-22-9-4-13/h12-13,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXASNPAYRSTKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(Dimethylsulfamoylamino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B2522408.png)
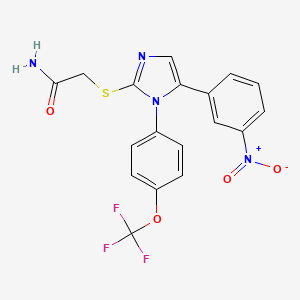
![ethyl 2-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2522413.png)

![2-(benzylsulfanyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B2522415.png)
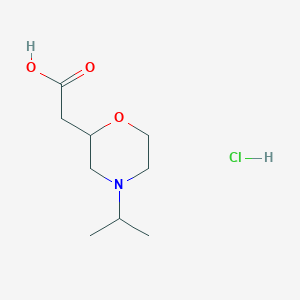
![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522420.png)
![2-[(3,4-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid](/img/structure/B2522421.png)

![N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B2522426.png)
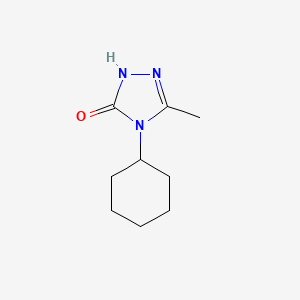
![N-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)benzamide](/img/structure/B2522428.png)
